![molecular formula C6H8N2O2 B178026 2,5-Diazabicyclo[2.2.2]octane-3,6-dione CAS No. 1004-98-4](/img/structure/B178026.png)
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Übersicht
Beschreibung
2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of this compound involves the resolution of enantiomers via diastereomeric salts with a chiral amine . The absolute configuration of the compound was established by decarboxylation and transformation into the parent dilactam .Molecular Structure Analysis
The molecular structure of this compound has been determined . The compound has a bicyclic structure with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis
The compound undergoes selective methanolysis, which is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems . This reaction seems to be primarily governed by steric hindrance caused by the substituents at the 1- and 4-bridgehead positions of the dione .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.14 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 58.2 Ų .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Crystal Structures
2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives, specifically dicarboxylic acids and their diesters, are significant in the realm of supramolecular chemistry. They function as functionalized building blocks and have been found to form persistent and stable motifs in crystal structures, such as heterochiral H-bonded zigzag tapes and molecular 'brick walls' with non-polar coatings. These structures have been observed in the crystal structures of racemic dialkyl this compound-1,4-dicarboxylates, indicating the stability and potential applications of these compounds in designing intricate molecular structures (Lyssenko et al., 2002).
Chemical Synthesis and Molecular Interactions
The compound has been a focal point in chemical synthesis, particularly in reactions like methanolysis, which is crucial for producing 4-amino-6-oxo-2-piperidinecarboxylate systems. This process is predominantly influenced by the steric hindrance induced by substituents at specific positions of the dione, showcasing the compound's role in intricate chemical synthesis processes (Verbist et al., 2004).
Catalysis and Organic Synthesis
The compound also serves as an efficient catalyst in organic synthesis. Its use in catalyzing multicomponent condensation reactions, such as the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound irradiation conditions, underscores its utility in enhancing reaction rates and yields under mild conditions. This highlights its potential as a catalyst that can expedite and refine various organic transformations (Azarifar et al., 2013).
Bridging Heterocycles and Biological Applications
A notable application of this compound is in the synthesis of bridged heterocycles, like 3,6-diazabicyclo[3.2.1]octanes. These compounds, especially those substituted at specific positions, have demonstrated biological activities, such as inhibiting thrombin in buffer solutions. This indicates the compound's relevance in medicinal chemistry and its potential for developing therapeutically active molecules (Kudryavtsev, 2010).
Wirkmechanismus
Target of Action
The primary target of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a unique fungal P450 enzyme known as CtdY . This enzyme plays a crucial role in the biochemical pathways of certain fungi, particularly in the formation of complex ring structures .
Mode of Action
This compound interacts with its target, the CtdY enzyme, by serving as a substrate for the enzyme’s catalytic activity . The compound undergoes a cleavage of the amide bond in its structure, followed by a decarboxylation step . This results in significant changes to the compound’s structure and properties .
Biochemical Pathways
The interaction of this compound with the CtdY enzyme affects the biochemical pathways involved in the formation of complex ring structures in certain fungi . Specifically, the compound’s interaction with CtdY leads to the formation of a 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This process involves the cleavage of an amide bond and a subsequent decarboxylation step .
Pharmacokinetics
The pharmacokinetic properties of 2,5-Diazabicyclo[22The compound’s interaction with the ctdy enzyme suggests that it may be metabolized by this enzyme in organisms that express it
Result of Action
The result of this compound’s action is the formation of a 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This transformation is a result of the compound’s interaction with the CtdY enzyme and involves significant changes to the compound’s structure .
Action Environment
The action of this compound is likely influenced by the presence of the CtdY enzyme, suggesting that the compound’s action, efficacy, and stability may be dependent on the specific biochemical environment within organisms that express this enzyme
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCFPAFAMAAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511521 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-98-4 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and its derivatives?
A1: this compound is a heterocyclic compound characterized by a bicyclic structure containing two nitrogen atoms within the ring system. The core structure features a diazabicyclo[2.2.2]octane ring with two ketone groups at the 3 and 6 positions.
Q2: Can this compound be resolved into its enantiomers?
A2: Yes, this compound is chiral and has been successfully resolved into its enantiomers. This resolution is typically achieved through the formation of diastereomeric salts with chiral amines. [, ] The absolute configuration of the enantiomers can be determined by various methods, including chemical correlation to compounds with known stereochemistry. []
Q3: How does the chirality of this compound derivatives influence their crystal structures?
A3: Chirality plays a significant role in the crystal packing of this compound derivatives. For instance, racemic and enantiomerically pure forms of this compound-1,4-dicarboxylic acid crystallize in different space groups, indicating distinct packing arrangements. [] Moreover, chiral recognition has been observed in co-crystals of configurationally opposite dialkyl this compound-1,4-dicarboxylates, where specific hydrogen bonding patterns dictate the assembly of these molecules in the solid state. []
Q4: What are the known reactions of this compound?
A4: 2,5-Diazabicyclo[2.2.2]octane-3,6-diones are known to undergo acid-catalyzed methanolysis. [, ] This reaction can be influenced by substituents on the bicyclic ring, highlighting the importance of steric and electronic factors in determining reactivity. [, ] Additionally, the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones has been achieved through the cycloaddition of ethene with 2(1H)-pyrazinones. [, ]
Q5: Has the biological activity of this compound derivatives been investigated?
A5: While most research focuses on the synthesis and structural properties, some studies explore the biological activity of this compound derivatives. Asperemestrin B, a complex natural product containing this core structure, has shown moderate cytotoxicity against several cancer cell lines, including SU-DHL-2, HEPG2, and HL-60. [] This finding suggests potential applications in anticancer drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




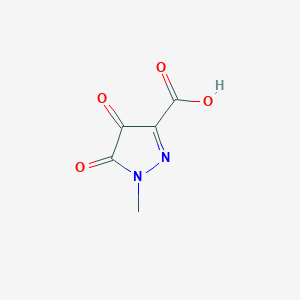
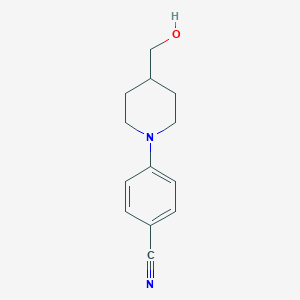
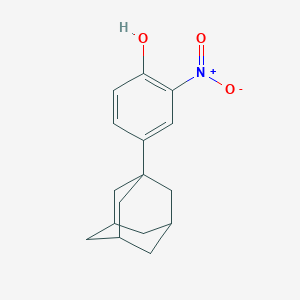
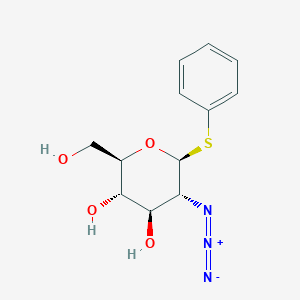

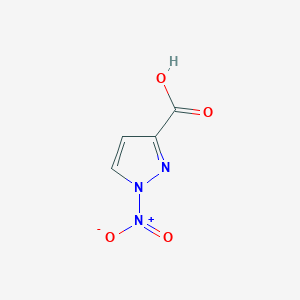
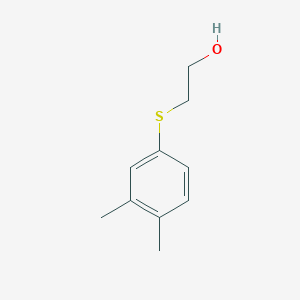
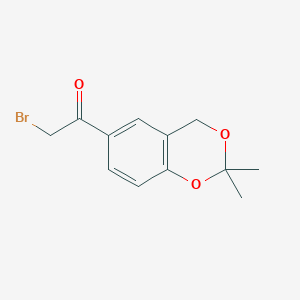
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
